molecular formula C14H15N3 B1431454 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile CAS No. 1403483-73-7

1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile

Cat. No. B1431454
M. Wt: 225.29 g/mol
InChI Key: SBILYRHINIATQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile is a chemical compound with the CAS Number: 1403483-73-7 . It has a molecular weight of 225.29 . This compound is an analogue of Chlordiazepoxide, which is a benzodiazepine drug used as an anxiolytic and hypnotic agent. It is not used for therapeutic purposes, but it is used as a molecular probe in different scientific experiments.


Molecular Structure Analysis

The InChI code for 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile is 1S/C14H15N3/c1-10-16-13-8-11 (9-15)6-7-14 (13)17 (10)12-4-2-3-5-12/h6-8,12H,2-5H2,1H3 .

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-cyclopentyl-2-methylbenzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-10-16-13-8-11(9-15)6-7-14(13)17(10)12-4-2-3-5-12/h6-8,12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBILYRHINIATQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3CCCC3)C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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